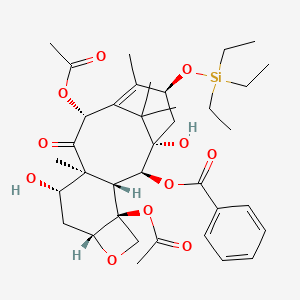
rac Penbutolol-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Penbutolol-d9: is a deuterium-labeled analogue of Penbutolol, a non-selective beta-adrenergic antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of beta-blockers. The deuterium labeling helps in tracing the compound during various biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac Penbutolol-d9 involves the incorporation of deuterium atoms into the Penbutolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The compound is then purified using techniques such as chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: rac Penbutolol-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar aprotic solvents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
rac Penbutolol-d9 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studying the pharmacokinetics and metabolic pathways of beta-blockers.
Biology: Helps in understanding the interaction of beta-blockers with biological systems.
Medicine: Used in the development of new beta-blockers with improved pharmacokinetic profiles.
Industry: Employed in the quality control and validation of beta-blocker formulations
Wirkmechanismus
rac Penbutolol-d9 acts on the beta-1 adrenergic receptors in both the heart and the kidney. When these receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate to cyclic adenosine monophosphate. This process ultimately results in various physiological effects, including the regulation of heart rate and blood pressure .
Vergleich Mit ähnlichen Verbindungen
Penbutolol: The non-deuterated form of rac Penbutolol-d9.
Propranolol: Another non-selective beta-adrenergic antagonist.
Atenolol: A selective beta-1 adrenergic antagonist.
Comparison: this compound is unique due to its deuterium labeling, which allows for more precise tracing in pharmacokinetic studies. This makes it particularly valuable in research settings compared to its non-deuterated counterparts .
Eigenschaften
CAS-Nummer |
1346747-40-7 |
|---|---|
Molekularformel |
C18H29NO2 |
Molekulargewicht |
300.49 |
IUPAC-Name |
1-(2-cyclopentylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/i1D3,2D3,3D3 |
InChI-Schlüssel |
KQXKVJAGOJTNJS-GQALSZNTSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O |
Synonyme |
1-(2-Cyclopentylphenoxy)-3-[(1,1-dimethylethyl-d9)amino]-2-propanol; 1-(tert-Butylamino-d9)-3-(o-cyclopentylphenoxy)-2-propanol; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-(Aminomethyl)cyclohexyl]-2-chloroethan-1-one](/img/structure/B583621.png)





